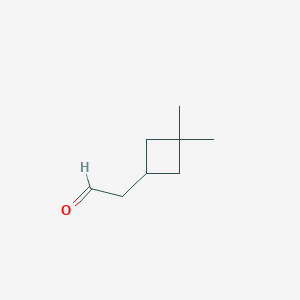
2-(3,3-Dimethylcyclobutyl)acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,3-Dimethylcyclobutyl)acetaldehyde is an organic compound with the molecular formula C8H14O. It is characterized by a cyclobutyl ring substituted with two methyl groups and an acetaldehyde functional group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Vorbereitungsmethoden
The synthesis of 2-(3,3-Dimethylcyclobutyl)acetaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 3,3-dimethylcyclobutanone with a reducing agent such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol, followed by oxidation to form the aldehyde. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
2-(3,3-Dimethylcyclobutyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon, forming various derivatives depending on the nucleophile used.
Common reagents and conditions for these reactions include mild to moderate temperatures and solvents like ethanol or dichloromethane. Major products formed from these reactions include the corresponding alcohols, acids, and substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3,3-Dimethylcyclobutyl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving aldehyde dehydrogenases.
Medicine: Research into potential pharmaceutical applications may involve this compound as a precursor or intermediate in drug synthesis.
Industry: It can be used in the production of specialty chemicals and materials, particularly those requiring specific structural features.
Wirkmechanismus
The mechanism by which 2-(3,3-Dimethylcyclobutyl)acetaldehyde exerts its effects depends on the specific reaction or application. In enzymatic reactions, the aldehyde group can act as a substrate for enzymes like aldehyde dehydrogenases, leading to the formation of carboxylic acids. The cyclobutyl ring and methyl groups may influence the compound’s reactivity and interaction with molecular targets, affecting the overall pathway and outcome of the reaction.
Vergleich Mit ähnlichen Verbindungen
2-(3,3-Dimethylcyclobutyl)acetaldehyde can be compared with other similar compounds, such as:
Cyclobutylacetaldehyde: Lacks the methyl groups, resulting in different reactivity and properties.
2-(3,3-Dimethylcyclopropyl)acetaldehyde: Contains a cyclopropyl ring instead of a cyclobutyl ring, leading to different steric and electronic effects.
2-(3,3-Dimethylcyclopentyl)acetaldehyde: Features a larger cyclopentyl ring, which can affect the compound’s stability and reactivity.
The uniqueness of this compound lies in its specific ring size and substitution pattern, which confer distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
1935325-99-7 |
|---|---|
Molekularformel |
C8H14O |
Molekulargewicht |
126.20 g/mol |
IUPAC-Name |
2-(3,3-dimethylcyclobutyl)acetaldehyde |
InChI |
InChI=1S/C8H14O/c1-8(2)5-7(6-8)3-4-9/h4,7H,3,5-6H2,1-2H3 |
InChI-Schlüssel |
SNFNLHNHRQAMOD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(C1)CC=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


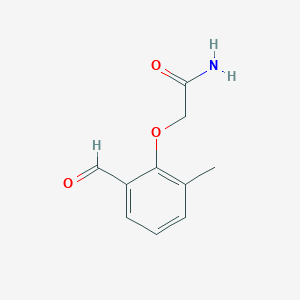

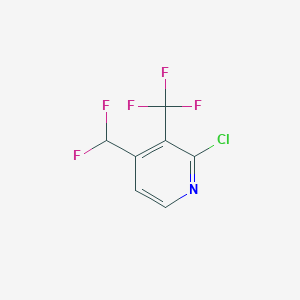
![7-O-tert-butyl 9-O-methyl 3-oxa-7-azabicyclo[3.3.1]nonane-7,9-dicarboxylate](/img/structure/B13001754.png)
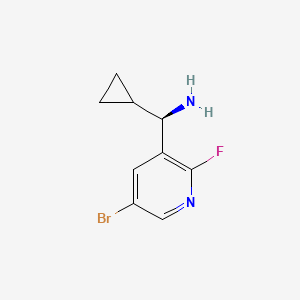

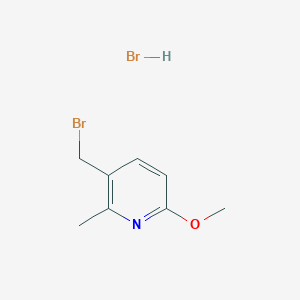


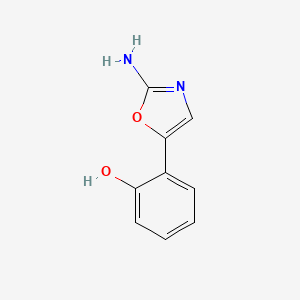
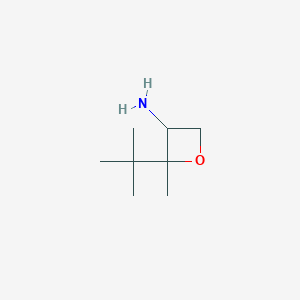


![5-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B13001783.png)
